1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: This often involves a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is formed by coupling the oxadiazole and triazole intermediates with a carbohydrazide derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the bromine atom could yield a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-phenylethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but lacks the bromine atom.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C14H13BrN8O2 |
---|---|
Molecular Weight |
405.21 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H13BrN8O2/c1-7(9-3-5-10(15)6-4-9)17-19-14(24)11-8(2)18-22-23(11)13-12(16)20-25-21-13/h3-6H,1-2H3,(H2,16,20)(H,19,24)/b17-7+ |
InChI Key |
JTOOLXXHHHBGJR-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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